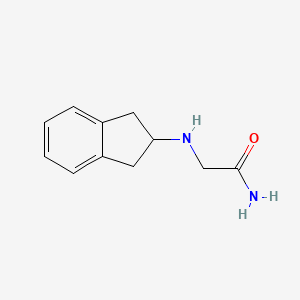
Indantadol
Overview
Description
Mechanism of Action
Target of Action
Indantadol primarily targets two key proteins in the body: the N-methyl-D-aspartate (NMDA) receptor and monoamine oxidase-A (MAO-A) . The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory. MAO-A is an enzyme involved in the breakdown of monoamine neurotransmitters, including serotonin and norepinephrine .
Mode of Action
This compound acts as a competitive, reversible, and non-selective MAO-A inhibitor . This means it binds to the active site of the MAO-A enzyme, preventing it from breaking down monoamines and thereby increasing their levels in the brain.
Additionally, this compound is a low-affinity, non-competitive NMDA receptor antagonist . It binds to a site on the NMDA receptor that is distinct from the active site, altering the receptor’s conformation and reducing its activity.
Biochemical Pathways
By inhibiting mao-a and antagonizing nmda receptors, this compound likely impacts pathways involving monoamine neurotransmitters and glutamate signaling .
Result of Action
By increasing monoamine levels and reducing NMDA receptor activity, this compound may alleviate symptoms of conditions like neuropathic pain and chronic cough . .
Biochemical Analysis
Biochemical Properties
Indantadol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive, reversible, and non-selective monoamine oxidase inhibitor, which means it inhibits the activity of monoamine oxidase enzymes that are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, this compound functions as a low-affinity, non-competitive NMDA receptor antagonist, which means it binds to NMDA receptors and inhibits their activity, thereby modulating glutamatergic neurotransmission .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It exhibits neuroprotective effects by reducing neuronal damage and cell death in response to excitotoxicity and oxidative stress . This compound also affects cell signaling pathways by inhibiting NMDA receptor activity, which can lead to changes in calcium influx and downstream signaling cascades . Furthermore, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its dual action as a monoamine oxidase inhibitor and NMDA receptor antagonist. By inhibiting monoamine oxidase, this compound increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can enhance mood and reduce pain perception . As an NMDA receptor antagonist, this compound inhibits the excitatory neurotransmission mediated by glutamate, thereby reducing neuronal excitability and preventing excitotoxicity . These combined actions contribute to its neuroprotective and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug exhibits good stability and minimal degradation under standard laboratory conditions . Long-term studies have shown that this compound maintains its neuroprotective and analgesic effects over extended periods, with no significant loss of efficacy . Some mild side effects such as dizziness and asthenia have been reported at higher doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant neuroprotection and pain relief without causing adverse effects . At higher doses, some toxic effects such as decreased exploratory motility and mild sedation have been observed . These findings suggest that there is a threshold dose beyond which the adverse effects of this compound become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters and amino acids . It interacts with enzymes such as monoamine oxidase and NMDA receptors, which play crucial roles in the regulation of neurotransmitter levels and synaptic transmission . This compound’s inhibition of monoamine oxidase leads to increased levels of serotonin, dopamine, and norepinephrine, which can affect metabolic flux and metabolite levels in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed orally and distributed throughout the body, including the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues . The drug’s localization and accumulation in specific tissues are influenced by its binding affinity to NMDA receptors and monoamine oxidase enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it exerts its neuroprotective and analgesic effects . This compound is localized to synaptic terminals and neuronal cell bodies, where it interacts with NMDA receptors and monoamine oxidase enzymes . The drug’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles within neurons .
Preparation Methods
The synthesis of Indantadol involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with glycine to form N-(2,3-dihydro-1H-inden-2-yl)glycinamide. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction
Chemical Reactions Analysis
Indantadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: As a compound with unique chemical properties, Indantadol is of interest in synthetic organic chemistry for the development of new reactions and methodologies.
Biology: this compound’s ability to inhibit monoamine oxidase and antagonize NMDA receptors makes it a valuable tool for studying neurotransmitter systems and neuroprotection.
Medicine: this compound has been investigated for its potential to treat neuropathic pain, chronic cough, and other neurological conditions.
Comparison with Similar Compounds
Indantadol can be compared with other compounds that have similar mechanisms of action:
2-Aminoindane: Like this compound, 2-Aminoindane is a monoamine oxidase inhibitor and has been studied for its potential neuroprotective effects.
Glycine: As a simple amino acid, glycine is a precursor in the synthesis of this compound and plays a role in neurotransmission.
Other NMDA Receptor Antagonists: Compounds like ketamine and memantine also act as NMDA receptor antagonists and are used in the treatment of various neurological conditions.
This compound’s uniqueness lies in its dual mechanism of action, combining monoamine oxidase inhibition with NMDA receptor antagonism, which may offer synergistic therapeutic benefits .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLULKBKWKTZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202844-10-8 | |
| Record name | Indantadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202844-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indantadol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indantadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INDANTADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


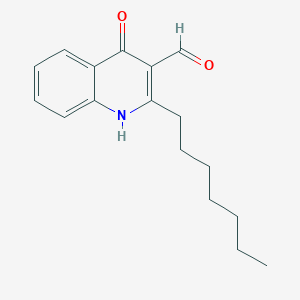

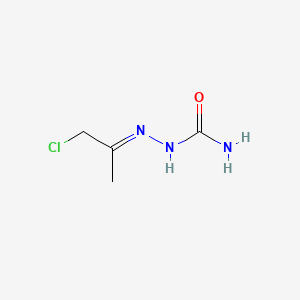
![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)
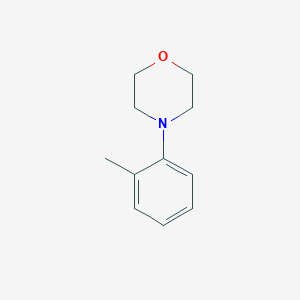
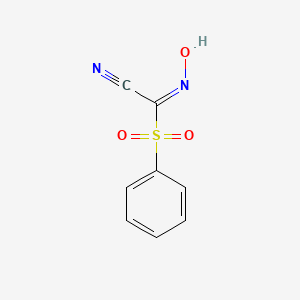
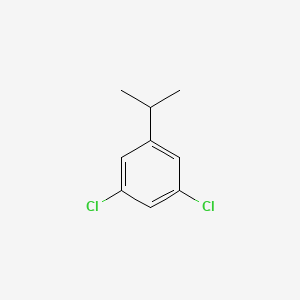
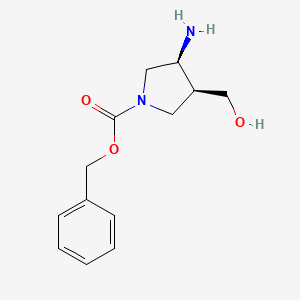
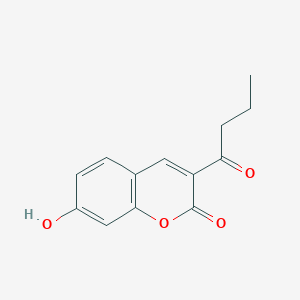

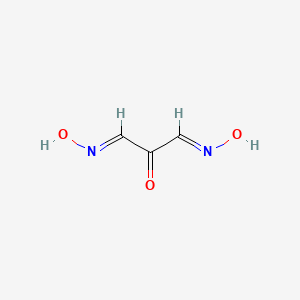
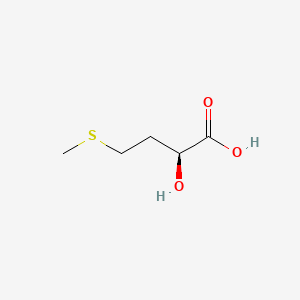
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)

